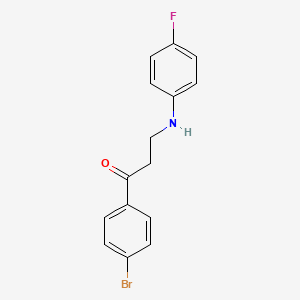

1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-fluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTJVVRVTMPACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-45-9 | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with 4-fluoroaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Compounds with new functional groups replacing bromine or fluorine.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of β-amino ketones. Key structural analogues include:

Key Observations :

Halogen Effects: Bromine (Br) at the 4-position (target compound) increases molecular weight and polarizability compared to chlorine (Cl) in ’s analogue. This may enhance intermolecular van der Waals interactions, affecting melting points and solubility . Fluorine (F) on the anilino group improves metabolic stability in drug design due to its electronegativity and small size .

Bulky groups like cyclohexyl () reduce crystallization propensity, impacting formulation in pharmaceutical applications .

Hydrogen Bonding and Crystallinity: The target compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(12) motif), a feature shared with ’s analogue . This contrasts with non-amino derivatives (e.g., ), which lack hydrogen-bonding capacity and exhibit lower melting points .

Biological Activity

1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group and a fluorinated aniline moiety, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone is , with a molecular weight of approximately 340.17 g/mol. The presence of bromine and fluorine atoms contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents can modulate the compound's binding affinity, potentially enhancing its effectiveness as an inhibitor or modulator in various biochemical pathways.

- Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor for certain kinases, similar to other compounds in its class. For instance, it has been investigated for its inhibitory effects on GSK-3β, a kinase involved in numerous cellular processes including metabolism and cell survival .

Biological Activity Overview

The following table summarizes the observed biological activities associated with 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone:

Case Studies

- Antimicrobial Activity : A study highlighted the compound's effectiveness against bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Cytotoxic Effects in Cancer Research : Research involving various cancer cell lines demonstrated that 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone exhibited selective toxicity, with IC50 values indicating significant potency against specific cancer types without affecting healthy cells . This selectivity is crucial for therapeutic applications.

- Inflammation Modulation : In vivo studies showed that the compound significantly reduced pro-inflammatory cytokines in models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. How is the molecular structure of 1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone determined experimentally?

Methodological Answer: The structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Collecting intensity data using a diffractometer (e.g., Bruker D8 Venture).

- Solving the structure with SHELXS/SHELXD for phase determination and refining with SHELXL .

- Validating the structure using tools like PLATON to check for errors (e.g., missed symmetry, twinning) .

- For spectroscopic validation, FT-IR and NMR are used to confirm functional groups and connectivity .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A representative synthesis involves:

- Condensation reactions : Reacting 1-(4-bromophenyl)propanone derivatives with 4-fluoroaniline in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux in toluene .

- Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to isolate the product .

- Characterization by HPLC for purity and mass spectrometry for molecular weight confirmation.

Q. How can spectroscopic data (FT-IR, NMR) be interpreted to confirm the compound’s identity?

Methodological Answer:

- FT-IR : Look for peaks at ~1700 cm⁻¹ (C=O stretch of propanone), ~3350 cm⁻¹ (N-H stretch of anilino group), and aromatic C-H stretches near 3000 cm⁻¹ .

- ¹H NMR : Signals at δ 2.8–3.2 ppm (methylene protons adjacent to ketone), δ 6.5–7.8 ppm (aromatic protons from bromophenyl and fluoroanilino groups), and δ 5.5 ppm (NH exchangeable proton) .

- ¹³C NMR : Peaks at ~200 ppm (ketone carbonyl), 115–160 ppm (aromatic carbons), and 30–40 ppm (methylene carbons) .

Q. What safety precautions are critical when handling bromo- and fluoro-substituted aromatic compounds?

Methodological Answer:

- Use fume hoods and personal protective equipment (gloves, lab coat, goggles).

- Avoid inhalation/contact with skin; bromo/fluoro compounds may be toxic or irritants.

- Follow guidelines in Safety Data Sheets (SDS) for storage (e.g., inert atmosphere, desiccators) and disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry, compute vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps) .

- Use molecular docking software (AutoDock Vina, Schrödinger Suite) to study interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations .

- Cross-reference computational results with experimental data (e.g., crystallographic bond lengths, IC₅₀ values) to resolve discrepancies .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer:

- Re-examine refinement parameters (e.g., thermal displacement factors, occupancy) in SHELXL to ensure accurate modeling .

- Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) against DFT-predicted geometries .

- Check for solvent effects or disorder in the crystal lattice that may skew experimental data .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

- Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings).

- Use Mercury or PLATON to visualize and quantify interactions (e.g., D···A distances, angles) .

- Compare with similar structures (e.g., 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) to identify conserved motifs .

Q. What advanced techniques refine crystallographic data for high-accuracy structural models?

Methodological Answer:

- Employ TWINABS for data scaling and SHELXL for refinement, especially for twinned or low-resolution datasets .

- Use ORTEP-3 for graphical representation of thermal ellipsoids and validating anisotropic displacement parameters .

- Apply Rigid-Body Restraints in cases of disorder or flexible substituents (e.g., fluoroanilino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.